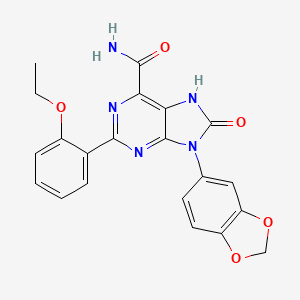
9-(2H-1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2H-1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H17N5O5 and its molecular weight is 419.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N3O6 with a molecular weight of approximately 441.46 g/mol. The structure features a purine core substituted with a benzodioxole and ethoxyphenyl moiety, which are believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, compounds similar in structure to the target compound have shown effectiveness against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . The structure-activity relationship (SAR) studies suggest that modifications on the benzodioxole ring enhance antimicrobial efficacy.
Anticancer Potential
The compound has been evaluated for its anticancer properties in various in vitro assays. In a study assessing the antitumor activity of related compounds, it was found that specific substitutions on the purine ring could lead to enhanced cytotoxic effects against cancer cell lines . The National Cancer Institute's screening highlighted promising results, indicating that the compound may inhibit tumor growth through apoptosis induction.
Enzyme Inhibition
Inhibition of specific enzymes is another mechanism through which this compound may exert its biological effects. For example, it has been suggested that similar compounds can inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes . This inhibition could have implications for treating inflammatory diseases and conditions associated with excessive phospholipid accumulation.
The proposed mechanism of action involves the interaction of the compound with various molecular targets:
- Enzyme Binding : The compound likely binds to active sites on enzymes, altering their activity and leading to downstream effects.
- Cell Signaling Pathways : It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| NCI Screening | Identified anticancer activity against multiple cell lines | Potential for development as an anticancer agent |
| Antimicrobial Evaluation | Significant activity against Xanthomonas axonopodis | Possible use in agricultural applications |
| Enzyme Inhibition Study | Inhibits PLA2 activity | Therapeutic potential in inflammatory diseases |
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c1-2-29-13-6-4-3-5-12(13)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)11-7-8-14-15(9-11)31-10-30-14/h3-9H,2,10H2,1H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZMRVLGLKBKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














